![molecular formula C13H10BrClN6O2S B13917289 N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide is an organic compound that features a quinoxaline core substituted with a methanesulfonamide group and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2,4,5-tribromopyrimidine with copper(I) chloride to form 5-bromo-2-chloropyrimidine.
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoxaline core can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The amino group on the pyrimidine ring can participate in coupling reactions with carboxylic acids or esters to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) are commonly used in the presence of a base like triethylamine.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the bromine or chlorine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoxaline core.
Coupling Reactions: Products include amide derivatives formed by coupling the amino group with carboxylic acids or esters.
Applications De Recherche Scientifique
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes involved in disease pathways.
Materials Science: The electronic properties of the quinoxaline core make this compound suitable for use in organic semiconductors and other electronic materials.
Biological Research: The compound can be used as a probe to study biological processes involving pyrimidine and quinoxaline derivatives.
Chemical Biology: It can serve as a tool for investigating the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-5-bromo-2-chloropyrimidine: This compound shares the pyrimidine ring structure but lacks the quinoxaline core and methanesulfonamide group.
5-bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine: This compound has a similar pyrimidine ring but with different substituents.
Uniqueness
N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide is unique due to its combination of a quinoxaline core and a pyrimidine ring, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for various applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C13H10BrClN6O2S |
|---|---|
Poids moléculaire |
429.68 g/mol |
Nom IUPAC |
N-[6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl]methanesulfonamide |
InChI |
InChI=1S/C13H10BrClN6O2S/c1-24(22,23)21-11-9(3-2-8-10(11)17-5-4-16-8)19-12-7(14)6-18-13(15)20-12/h2-6,21H,1H3,(H,18,19,20) |
Clé InChI |
LMGCWSDQQHWACW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C=CC2=NC=CN=C21)NC3=NC(=NC=C3Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


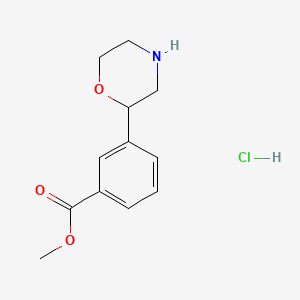
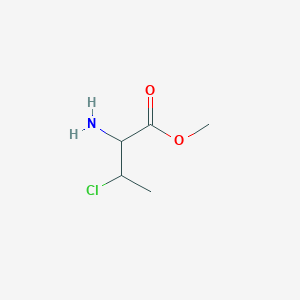
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
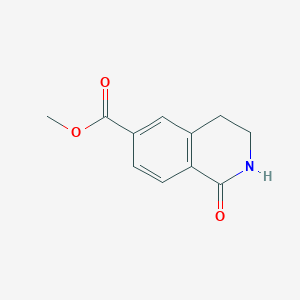
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
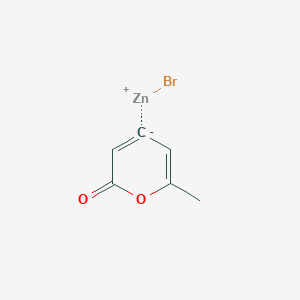
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)
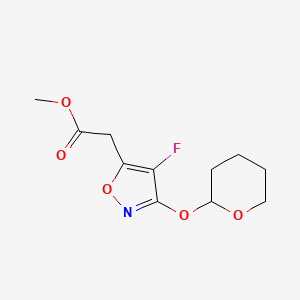

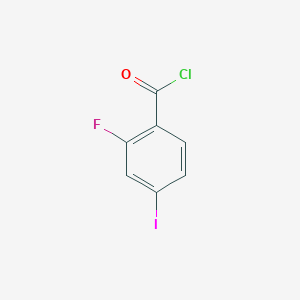
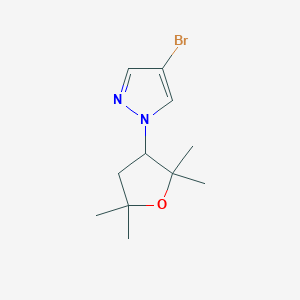
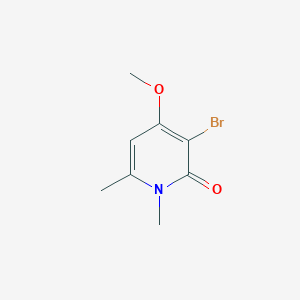

![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)
